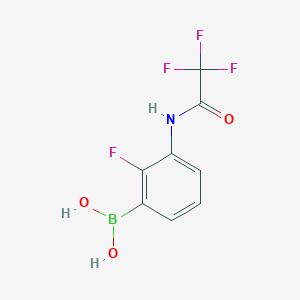

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a chemical compound with the CAS Number: 2377610-93-8 . It has a molecular weight of 250.95 . The IUPAC name for this compound is (2-fluoro-3-(2,2,2-trifluoroacetamido)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is 1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a white crystalline solid. It has a molecular weight of 250.94 . The compound is soluble in water, methanol, and acetonitrile.Aplicaciones Científicas De Investigación

Catalytic Processes and Synthesis

Palladium-Catalyzed Cross-Coupling : A study demonstrated the utility of palladium-catalyzed cross-coupling reactions involving aryl trifluoroacetates with organoboron compounds, providing a pathway to synthesize trifluoromethyl ketones. This catalytic process, developed through fundamental studies on oxidative addition and reductive elimination, highlights the application of phenylboronic acids in forming valuable trifluoromethylated compounds under mild conditions (Kakino, Shimizu, & Yamamoto, 2001).

Photoredox Catalysis for Fluoromethylation : Research into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds emphasizes the importance of designing effective reaction systems. The study underlines the role of phenylboronic acids in facilitating the generation of fluoromethyl radicals, crucial for radical fluoromethylation reactions, thereby expanding the toolbox for synthesizing organofluorine compounds (Koike & Akita, 2016).

Organofluorine Chemistry

Synthesis of Trifluoromethylated Arenes : A pivotal study on the isolation and characterization of copper(III) trifluoromethyl complexes provides insights into the trifluoromethylation of arylboronic acids. This work showcases the synthesis of trifluoromethylated arenes under mild conditions, demonstrating the utility of organoboron compounds in organofluorine chemistry and their application in synthesizing compounds with significant biological and pharmaceutical potential (Zhang & Bie, 2016).

Fluoropolymers for Fuel Cell Membranes : The development of functional fluoropolymers, utilizing organoboron compounds, for membranes in fuel cell applications represents a significant application in materials science. This research details the synthesis routes for fluoropolymers, highlighting the role of phenylboronic acids in achieving high-performance materials for sustainable energy technologies (Souzy & Améduri, 2005).

Analytical Applications

- Sensing and Detection : Studies on the use of organoboron compounds in sensing applications, particularly for the detection of anions such as fluoride, demonstrate the versatility of phenylboronic acids. The research underscores the potential of these compounds in developing sensitive and selective detection methods for environmental and biological analyses (Yuchi et al., 1999).

Safety And Hazards

This compound is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If swallowed, it is advised to call a poison center or doctor/physician .

Propiedades

IUPAC Name |

[2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBALCADDVWOFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)C(F)(F)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-3-(2,2,2-trifluoroacetamido)phenyl]boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2763297.png)

![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763300.png)

![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2763301.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2763308.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2763310.png)

![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2763318.png)